

A Comparative Guide to the Synthesis of Brigimadlin Intermediate-1

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Compound of Interest		
Compound Name:	Brigimadlin intermediate-1	
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This guide provides a detailed comparison of two synthetic routes to **Brigimadlin intermediate-1**, a key precursor in the synthesis of the MDM2-p53 inhibitor, Brigimadlin. The information presented is collated from patent literature and peer-reviewed publications, offering a comprehensive overview of the available synthetic strategies.

Introduction to Brigimadlin Intermediate-1

Brigimadlin intermediate-1, chemically known as (3'S,4'R,5'R)-6-chloro-4'-(2-chloro-3-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxospiro[indole-3,2'-pyrrolidine]-5'-carbonitrile, is a crucial building block in the production of Brigimadlin (APG-115), an investigational drug targeting the MDM2-p53 protein-protein interaction. The stereochemically complex spirooxindole core of this intermediate presents significant synthetic challenges. This guide compares the original synthetic approach disclosed in the patent literature with a subsequently optimized route, highlighting key differences in efficiency and methodology.

Comparative Analysis of Synthetic Routes

The two primary synthetic routes for **Brigimadlin intermediate-1** are the original patented method and an optimized version developed to improve overall yield and efficiency. Below is a summary of the key quantitative data for each route.



Parameter	Route 1: Patented Synthesis	Route 2: Optimized Synthesis
Starting Materials	6-chloroisatin, 1-(2-chloro-3-fluorophenyl)-2-nitroethene, L-serine methyl ester hydrochloride	6-chloroisatin, (E)-1-(2-chloro- 3-fluorophenyl)-2-nitroethene, N-(methoxymethyl)-N- (trimethylsilylmethyl)cycloprop anemethanamine
Key Reactions	[3+2] cycloaddition, Reductive amination	[3+2] cycloaddition, Reductive amination
Overall Yield	Not explicitly stated for the intermediate, but the overall yield for Brigimadlin is low (<3%)[1]	Significantly improved overall yield for Brigimadlin
Number of Steps	Multistep synthesis	Optimized for fewer and more efficient steps
Reagents & Conditions	Diisopropylethylamine, Trifluoroacetic acid, Sodium triacetoxyborohydride	Not fully disclosed in publicly available literature
Purification	Chromatographic purification	Chromatographic purification

Experimental Protocols Route 1: Patented Synthesis (WO 2017/060431 A1)

The synthesis of **Brigimadlin intermediate-1**, referred to as Intermediate B-7 in the patent, involves a multi-step sequence starting from 6-chloroisatin.

Step 1: Synthesis of Intermediate B-6a

A mixture of 6-chloroisatin, 1-(2-chloro-3-fluorophenyl)-2-nitroethene, and L-serine methyl ester hydrochloride in methanol is treated with diisopropylethylamine and heated to reflux. The resulting diastereomeric mixture of the spiro-pyrrolidine product is then treated with trifluoroacetic acid.



Step 2: Synthesis of Intermediate B-7 (Brigimadlin intermediate-1)

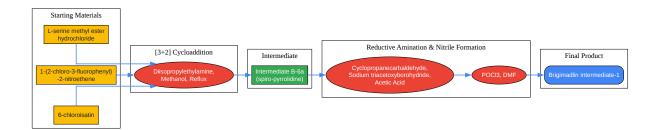
Intermediate B-6a is dissolved in acetic acid and reacted with cyclopropanecarbaldehyde in the presence of sodium triacetoxyborohydride to yield the N-alkylated product. The crude product is then treated with phosphorus oxychloride in dimethylformamide to afford the final nitrile intermediate, **Brigimadlin intermediate-1**. The product is purified by chromatography.

Route 2: Optimized Synthesis

An optimized synthetic route for Brigimadlin has been reported to significantly improve the overall yield from less than 3%[1]. This optimized approach features a global reduction-reductive amination sequence and an oxidative indazole closure. While the full detailed experimental protocol for the synthesis of the specific intermediate-1 via this optimized route is not publicly detailed, the general strategy aims to enhance efficiency and overall output.

Visualization of Synthetic Pathways

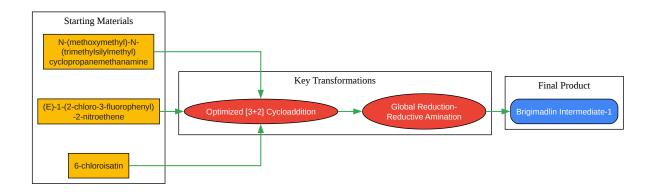
The following diagrams illustrate the logical flow of the two synthetic routes.



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Caption: Patented Synthetic Route to Brigimadlin Intermediate-1.





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Caption: Conceptual Flow of the Optimized Synthetic Route.

Conclusion

The synthesis of **Brigimadlin intermediate-1** is a key step in the production of a promising anti-cancer therapeutic. While the original patented route provides a viable method for its preparation, the development of an optimized synthesis highlights the continuous effort in the pharmaceutical industry to improve efficiency, reduce costs, and increase overall yields. For researchers and drug development professionals, understanding these different synthetic strategies is crucial for process development and scale-up operations. The choice of a particular route will depend on a variety of factors, including the availability of starting materials, desired scale, and economic considerations. Further disclosure of the detailed experimental conditions for the optimized route will allow for a more direct and quantitative comparison.

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References

- 1. researchgate.net [researchgate.net]
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